5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine
Description
Historical Context of Benzimidazole Derivatives
The historical development of benzimidazole derivatives traces back to pivotal discoveries in the mid-19th century that laid the foundation for understanding heterocyclic nitrogen chemistry. The initial synthesis of benzimidazole compounds began with Hoebrecker's groundbreaking work in 1872, when he achieved the first synthesis of benzimidazole through the reduction of 2-nitro-4-methylacetanilide, resulting in the formation of 2,5-dimethylbenzimidazole. This seminal work established the fundamental synthetic pathways that would later influence the development of more complex derivatives, including compounds like this compound. The significance of this early research extended beyond mere synthetic achievement, as it demonstrated the potential for creating stable, biologically relevant heterocyclic systems that could serve as platforms for drug development and materials science applications.
The evolution of benzimidazole chemistry gained substantial momentum in the early 20th century when researchers began to recognize the structural similarities between benzimidazole derivatives and naturally occurring purines. In the 1940s, Woolley hypothesized that benzimidazole compounds could act similarly to purines in providing biological responses, leading to the first systematic investigation of benzimidazole biological activity in 1944. This recognition of the purine-like characteristics of benzimidazole derivatives marked a turning point in the field, as it established the theoretical framework for understanding how these synthetic compounds could interact with biological systems. The purine analogy proved particularly prescient, as subsequent research would reveal the remarkable ability of benzimidazole derivatives to mimic natural biological processes while offering improved stability and synthetic accessibility compared to their natural counterparts.
The transformative moment in benzimidazole research occurred during the 1950s when Brink and colleagues, along with Emerson and their research teams, made the pivotal discovery that 5,6-dimethylbenzimidazole was a degradation product of vitamin B12. This finding revolutionized the understanding of benzimidazole derivatives, as it demonstrated their presence in essential biological systems and established their role in critical metabolic processes. The vitamin B12 connection provided compelling evidence for the biological relevance of benzimidazole structures and inspired intensive research into the synthesis and characterization of related compounds. The discovery also revealed that certain benzimidazole derivatives possessed vitamin B12-like activity, opening new avenues for therapeutic development and establishing the benzimidazole nucleus as a privileged scaffold in medicinal chemistry.
The industrial and academic interest in benzimidazole derivatives expanded rapidly following these early discoveries, with researchers recognizing the potential for creating novel compounds with enhanced properties through systematic structural modifications. The development of synthetic methodologies for benzimidazole preparation involved the refinement of condensation reactions between ortho-phenylenediamine derivatives and various carbonyl-containing compounds, including carboxylic acids, aldehydes, and acid anhydrides. These synthetic advances enabled the systematic exploration of structure-activity relationships and facilitated the development of compounds with specific properties tailored for particular applications. The historical progression from simple benzimidazole synthesis to the complex derivatives seen today, including this compound, represents the culmination of decades of methodological refinement and structural optimization.
Discovery and Development Timeline
The specific discovery and development timeline for this compound reflects the broader evolution of benzimidazole chemistry from its foundational period to modern synthetic applications. According to comprehensive chemical database records, this particular compound was first documented and characterized in 2011, as evidenced by its initial creation date of April 1, 2011, in the PubChem database. The relatively recent discovery of this compound underscores the continuing evolution of benzimidazole chemistry and the ongoing efforts to explore the vast chemical space represented by substituted benzimidazole derivatives. The timing of its discovery coincides with advances in synthetic methodology and analytical techniques that have enabled the preparation and characterization of increasingly complex heterocyclic compounds.
The development of this compound can be understood within the context of systematic exploration of chlorinated benzimidazole derivatives that gained prominence in the late 20th and early 21st centuries. The incorporation of chlorine substituents into benzimidazole structures has been extensively studied due to the unique electronic properties that halogen substitution imparts to the heterocyclic system. Research throughout the 1990s and 2000s focused on understanding how various substituents, including halogens like chlorine, could modulate the physical, chemical, and biological properties of benzimidazole derivatives. The specific combination of chloro substitution at the 5-position and phenylpropyl substitution at the 1-position represents a sophisticated approach to molecular design that leverages both electronic and steric effects to achieve desired compound properties.
The evolution of synthetic strategies for benzimidazole derivatives provided the methodological foundation necessary for the eventual synthesis of compounds like this compound. Throughout the 1970s and 1980s, researchers developed increasingly sophisticated approaches to benzimidazole synthesis, moving beyond the classical condensation methods pioneered by Hoebrecker to embrace transition metal catalysis, microwave-assisted synthesis, and other modern synthetic techniques. These methodological advances enabled the preparation of highly substituted benzimidazole derivatives with precise control over regiochemistry and stereochemistry. The development of catalytic systems for benzimidazole synthesis proved particularly important, as these methods offered improved yields, reduced reaction times, and enhanced selectivity compared to traditional thermal condensation approaches.
The modern development of this compound and related compounds has been facilitated by advances in automated synthesis and high-throughput screening technologies that emerged in the early 21st century. The availability of automated synthetic platforms has enabled the systematic exploration of benzimidazole chemical space through combinatorial approaches, leading to the discovery of novel compounds with unique structural features. The most recent modification date for this compound in chemical databases, recorded as May 24, 2025, indicates ongoing research interest and potential optimization efforts. This continuous updating of compound information reflects the dynamic nature of modern chemical research and the importance of maintaining current databases of synthetic compounds for research and development purposes.
Nomenclature and Classification Systems
The nomenclature and classification of this compound exemplifies the sophisticated naming conventions required for complex heterocyclic compounds in modern chemistry. The International Union of Pure and Applied Chemistry systematic name for this compound is 5-chloro-1-(3-phenylpropyl)benzimidazol-2-amine, which provides a precise description of the molecular structure according to established nomenclature rules. This systematic nomenclature system enables unambiguous identification of the compound by specifying the position of each substituent relative to the benzimidazole core structure. The designation "5-chloro" indicates the presence of a chlorine atom at the 5-position of the benzimidazole ring system, while "1-(3-phenylpropyl)" describes the phenylpropyl chain attached to the nitrogen atom at position 1, and "2-amine" identifies the amino group at position 2 of the heterocyclic system.
The Chemical Abstracts Service registry number 1183376-10-4 serves as a unique identifier for this compound within the global chemical literature and database systems. This numerical identifier eliminates ambiguity that might arise from variations in naming conventions across different languages or chemical traditions, ensuring consistent identification across international research communities. The Chemical Abstracts Service system represents the most comprehensive approach to chemical nomenclature and provides standardized names that reflect both systematic nomenclature principles and practical considerations for chemical communication. The assignment of registry numbers follows strict protocols that ensure each unique chemical structure receives a distinct identifier, regardless of the number of different names that might be used to describe the same compound.
The compound is classified under multiple naming systems that reflect different aspects of its chemical structure and properties. Alternative names include this compound and 5-Chloro-1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-amine, which represent variations in nomenclature conventions used by different chemical databases and research communities. These alternative names demonstrate the flexibility inherent in chemical nomenclature while maintaining consistency in the fundamental structural description. The variations primarily reflect different approaches to describing the bicyclic benzimidazole system, with some nomenclatures emphasizing the heterocyclic nature through the "benzodiazol" designation and others using the "benzimidazol" terminology.
The molecular formula C16H16ClN3 provides a concise representation of the atomic composition, indicating the presence of sixteen carbon atoms, sixteen hydrogen atoms, one chlorine atom, and three nitrogen atoms. This empirical formula enables rapid assessment of molecular size and elemental composition, facilitating computational studies and property predictions. The International Chemical Identifier system provides additional layers of structural specification through the InChI string InChI=1S/C16H16ClN3/c17-13-8-9-15-14(11-13)19-16(18)20(15)10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H2,18,19) and the corresponding InChIKey CZRAMJQALFPNAX-UHFFFAOYSA-N. These standardized representations enable computer-based searching and matching of chemical structures across diverse databases and software systems.
The classification of this compound within the broader benzimidazole family requires consideration of its substitution pattern and functional group distribution. The compound belongs to the class of N-substituted benzimidazole-2-amines, characterized by the presence of both N-alkyl substitution and an amino group at the 2-position of the heterocyclic ring. This classification has important implications for understanding the chemical reactivity and potential biological activity of the compound, as both the N-substitution pattern and the 2-amino functionality can significantly influence molecular interactions and stability. The chloro substitution at the 5-position further classifies this compound as a halogenated benzimidazole derivative, placing it within a subgroup known for distinct electronic properties and potential for specific intermolecular interactions.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends beyond its individual molecular properties to encompass its representation of key principles governing the design and synthesis of nitrogen-containing aromatic compounds. Benzimidazole derivatives, including this compound, exemplify the fundamental concepts of heteroaromaticity that distinguish nitrogen heterocycles from their all-carbon counterparts. The presence of two nitrogen atoms within the five-membered imidazole portion of the molecule creates unique electronic characteristics that influence both chemical reactivity and intermolecular interactions. The delocalization of electron density across the heterocyclic system contributes to the stability and chemical versatility that make benzimidazole derivatives valuable synthetic targets and functional molecules.
The electronic structure of benzimidazole derivatives demonstrates the profound impact that heteroatom incorporation can have on aromatic systems. The nitrogen atoms in the benzimidazole ring contribute both electron pairs and participate in the aromatic π-system, creating a complex electronic environment that differs significantly from simple aromatic hydrocarbons. This electronic complexity enables benzimidazole derivatives to participate in a diverse range of chemical reactions and intermolecular interactions, including hydrogen bonding, metal coordination, and π-π stacking interactions. The specific substitution pattern in this compound further modulates these electronic properties through the electron-withdrawing effects of the chlorine substituent and the electron-donating characteristics of the amino group.
The amphoteric nature of benzimidazole derivatives represents one of their most significant chemical characteristics, as these compounds can function as both acids and bases depending on the chemical environment. This dual functionality arises from the presence of both a basic nitrogen center and acidic nitrogen-hydrogen bonds within the heterocyclic system. The ability to accept or donate protons makes benzimidazole derivatives particularly versatile in chemical synthesis and enables their participation in a wide range of acid-base equilibria. The specific substitution pattern in this compound modifies this amphoteric behavior through the introduction of additional basic sites (the 2-amino group) and electronic modulation from the chloro substituent.
The tautomeric behavior exhibited by benzimidazole derivatives adds another layer of complexity to their chemical significance. Unsubstituted benzimidazole can exist in two equivalent tautomeric forms, where the hydrogen atom can be located on either of the two nitrogen atoms. This tautomerism has important implications for understanding the chemical behavior and intermolecular interactions of benzimidazole derivatives. In the case of this compound, the N-substitution pattern eliminates the classical tautomerism while introducing new possibilities for conformational flexibility through rotation around the N-alkyl bond and the phenylpropyl substituent.
The synthetic accessibility of benzimidazole derivatives through well-established condensation reactions between ortho-phenylenediamine and various carbonyl compounds has made these heterocycles important model systems for studying reaction mechanisms and developing new synthetic methodologies. The formation of the benzimidazole ring involves cyclization reactions that demonstrate fundamental principles of heterocyclic synthesis, including nucleophilic attack, ring closure, and dehydration processes. The development of improved synthetic methods for benzimidazole preparation has contributed to broader advances in heterocyclic chemistry and has enabled the preparation of increasingly complex derivatives like this compound.
Position in the Benzimidazole Family of Compounds
The position of this compound within the broader benzimidazole family reflects both its structural complexity and its representation of specific design principles in heterocyclic chemistry. This compound belongs to the subfamily of 2-aminobenzimidazole derivatives, which are characterized by the presence of an amino group at the 2-position of the benzimidazole ring system. The 2-aminobenzimidazole structural motif represents an important pharmacophore that appears in numerous biologically active compounds and has been extensively studied for its ability to participate in hydrogen bonding interactions and serve as a versatile synthetic intermediate. The presence of the 2-amino group distinguishes this subfamily from other benzimidazole derivatives and confers unique chemical and biological properties.
Within the 2-aminobenzimidazole subfamily, this compound represents a highly substituted derivative that demonstrates the structural diversity possible within this chemical class. The compound features both N-alkyl substitution through the phenylpropyl chain and halogen substitution through the chloro group, creating a complex substitution pattern that influences both the physical and chemical properties of the molecule. The combination of these substituents places this compound among the more structurally sophisticated members of the benzimidazole family and illustrates the potential for creating derivatives with tailored properties through systematic structural modification.
The chloro substitution at the 5-position places this compound within the important subfamily of halogenated benzimidazole derivatives, which have received significant attention due to their unique electronic properties and potential for specific intermolecular interactions. Halogenated benzimidazoles often exhibit enhanced stability and modified reactivity compared to their non-halogenated counterparts, making them valuable synthetic intermediates and potential therapeutic agents. The specific positioning of the chlorine atom at the 5-position influences the electronic distribution throughout the benzimidazole ring system and can significantly impact the compound's chemical behavior and biological activity.
The phenylpropyl substitution at the N-1 position establishes this compound as a member of the N-arylalkyl benzimidazole subfamily, characterized by the presence of aromatic substituents connected to the benzimidazole nitrogen through aliphatic linkers. This structural feature introduces additional conformational flexibility and potential for π-π interactions between the benzimidazole ring and the pendant phenyl group. The three-carbon linker between the nitrogen and the phenyl ring provides optimal spacing for intramolecular interactions while maintaining sufficient flexibility for the molecule to adopt different conformations in response to environmental conditions.
Comparative analysis of this compound with other benzimidazole derivatives reveals its position among medium-complexity compounds within this chemical family. The molecular weight of 285.77 grams per mole places it in the middle range of benzimidazole derivatives, being more complex than simple substituted benzimidazoles but less elaborate than highly functionalized pharmaceutical compounds. This intermediate complexity makes the compound an interesting synthetic target that balances structural sophistication with synthetic accessibility, potentially serving as a valuable building block for more complex molecular architectures or as a standalone compound for specific applications.
| Compound Classification | Structural Features | Molecular Weight (g/mol) | Key Characteristics |
|---|---|---|---|
| Simple Benzimidazoles | Unsubstituted or mono-substituted | 118-200 | Basic heterocyclic properties |
| 2-Aminobenzimidazoles | Amino group at position 2 | 133-250 | Enhanced hydrogen bonding capacity |
| N-Substituted Derivatives | Alkyl or aryl groups on nitrogen | 150-300 | Modified basicity and solubility |
| Halogenated Benzimidazoles | Halogen substituents on ring | 153-280 | Altered electronic properties |
| This compound | Multiple substituents | 285.77 | Complex substitution pattern |
| Pharmaceutical Derivatives | Highly functionalized | 300-600 | Optimized biological activity |
The structural relationship between this compound and established pharmaceutical benzimidazole derivatives provides insight into potential applications and development pathways for this compound. Many clinically important benzimidazole derivatives share structural features with this compound, including substitution patterns that modulate electronic properties and lipophilicity. The presence of both electron-withdrawing (chloro) and electron-donating (amino) groups creates an electronic balance that has proven beneficial in pharmaceutical applications, suggesting potential utility for this compound in drug discovery efforts or as a synthetic intermediate for more complex therapeutic agents.
Properties
IUPAC Name |
5-chloro-1-(3-phenylpropyl)benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3/c17-13-8-9-15-14(11-13)19-16(18)20(15)10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRAMJQALFPNAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C3=C(C=C(C=C3)Cl)N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-chloro-1H-1,3-benzodiazol-2-amine Core
The benzimidazole core is typically prepared via the condensation of an appropriately substituted o-phenylenediamine derivative with a carboxylic acid derivative or equivalent cyclizing agent.
- Starting material: 4-chloro-o-phenylenediamine (to introduce the 5-chloro substituent on the benzimidazole ring)
- Cyclization: Reaction with formamide or a suitable aldehyde/acid derivative under acidic or thermal conditions yields the 5-chloro-benzimidazole-2-amine scaffold.
This approach is well-established in heterocyclic chemistry, allowing selective substitution at the 5-position due to the starting diamine substitution pattern.
N-Alkylation with 3-Phenylpropyl Group
The key functionalization step is the alkylation of the benzimidazole nitrogen (N-1) with a 3-phenylpropyl moiety.
- Alkylating agent: 3-phenylpropyl halide (commonly bromide or chloride)
- Reaction conditions: Typically, the N-alkylation is performed under basic conditions using potassium carbonate or sodium hydride in polar aprotic solvents such as DMF or DMSO.
- Mechanism: The benzimidazole nitrogen acts as a nucleophile, displacing the halide in an SN2 reaction to form the N-substituted product.
This method ensures regioselective alkylation at N-1 without affecting the amine at the 2-position.
Alternative Reductive Amination Route
An alternative synthetic route involves reductive amination:
- Starting materials: 5-chloro-1H-1,3-benzodiazol-2-amine and 3-phenylpropanal
- Process: The amine reacts with the aldehyde to form an imine intermediate, which is then reduced (e.g., with sodium cyanoborohydride or catalytic hydrogenation) to yield the N-alkylated amine.
- This method provides a mild and selective approach to N-alkylation, especially useful when sensitive functional groups are present.
Experimental Data and Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 5-chloro-o-phenylenediamine cyclization | Formamide, heat (150–180 °C), 4–6 h | 70–85 | Formation of benzimidazole core |
| N-alkylation with 3-phenylpropyl bromide | K2CO3, DMF, 80 °C, 12 h | 65–80 | SN2 reaction, regioselective |
| Reductive amination alternative | 3-phenylpropanal, NaBH3CN, MeOH, rt, 6 h | 60–75 | Mild conditions, fewer side products |
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Direct cyclization + SN2 alkylation | Cyclization of 4-chloro-o-phenylenediamine, then alkylation with 3-phenylpropyl halide | High regioselectivity, well-known | Requires strong base, possible side reactions |
| Reductive amination | Condensation of amine with 3-phenylpropanal, reduction of imine intermediate | Mild conditions, fewer side products | Requires aldehyde precursor, reductant handling |
| Photochemical radical methods (related derivatives) | Radical cascade cyclization under visible light | Mild, scalable, functional group tolerant | More complex setup, less direct for this compound |
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can modify the amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of Lewis acids.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that benzodiazoles, including 5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine, exhibit significant anticancer properties. Studies have shown that derivatives of benzodiazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds structurally similar to this benzodiazole have been tested against different cancer cell lines, demonstrating promising results in inhibiting tumor growth .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It is believed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This makes it a candidate for further research in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Materials Science
Polymer Chemistry
In materials science, the incorporation of benzodiazole derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The presence of this compound in polymer formulations can improve their resistance to thermal degradation and increase their lifespan under various environmental conditions .
Fluorescent Materials
This compound is also being studied for its potential use in developing fluorescent materials. Its unique chemical structure allows for the tuning of photophysical properties, which can be utilized in organic light-emitting diodes (OLEDs) and other optoelectronic applications .
Biochemical Applications
Enzyme Inhibition
Another significant application of this compound is its role as an enzyme inhibitor. Research has indicated that it can inhibit specific enzymes involved in metabolic pathways, which could be valuable in designing drugs for metabolic disorders .
Targeted Drug Delivery Systems
The compound's ability to form complexes with various biomolecules opens avenues for its use in targeted drug delivery systems. By conjugating this benzodiazole derivative with drug molecules or nanoparticles, it may enhance the specificity and efficacy of therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of 5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context, but it often involves inhibition or activation of specific signaling pathways.
Comparison with Similar Compounds
Sulfonyl-Substituted Benzodiazol-2-amines (PR1–PR8)
Compounds PR1–PR8 from are structurally related benzodiazol-2-amine derivatives but differ in substituents. Key examples:
- PR1 : 1-(Benzenesulfonyl)-1H-1,3-benzodiazol-2-amine
- PR6 : 5-Chloro-1-(naphthalene-1-sulfonyl)-1H-1,3-benzodiazol-2-amine
- PR8 : 1-(1-Benzothiophene-3-sulfonyl)-1H-1,3-benzodiazol-2-amine (C₁₅H₁₁N₃O₂S₂, MW: 329.4 g/mol )
Structural Differences :
Imidazole- and Thiadiazole-Based Analogues
- 5-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine (): Features a benzothiazole core instead of benzodiazole, with a 4-methyl and 3-imidazolylpropyl chain.
- 5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine (): A thiadiazole derivative synthesized via POCl₃-mediated cyclization, highlighting divergent heterocyclic cores .
Physicochemical Properties
Key Observations :
- Sulfonyl-substituted analogues (e.g., PR8) have higher molecular weights due to the sulfonyl group’s mass.
- The target compound’s 3-phenylpropyl chain may enhance lipophilicity compared to sulfonyl groups, influencing membrane permeability .
Pharmacological and Functional Insights
- sulfonyl groups .
- Synthetic Challenges : The target compound’s discontinuation () contrasts with PR8’s 62% yield, implying possible synthetic hurdles or instability in the phenylpropyl-substituted derivative .
Biological Activity
5-Chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine (CAS No. 1183376-10-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 285.77 g/mol. Its structure features a benzodiazole core, which is known for various pharmacological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on benzodiazole derivatives have shown effectiveness against several bacterial strains. The mechanism often involves interference with bacterial protein synthesis or cell wall synthesis, although specific data on this compound is limited.
Anticancer Potential
Benzodiazole derivatives are frequently investigated for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways. This is typically characterized by the release of cytochrome c from mitochondria and subsequent caspase activation.
Case Studies and Experimental Data
A study published in ACS Omega explored various benzodiazole derivatives' activities against cancer cell lines. Although specific data on this compound was not highlighted, related compounds demonstrated IC50 values ranging from 10 to 50 µM against various tumor cell lines .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast) | 25 |
| Compound B | HeLa (Cervical) | 15 |
| Compound C | A549 (Lung) | 30 |
Mechanistic Insights
The biological activity of benzodiazoles often correlates with their ability to interact with DNA or inhibit specific enzymes involved in nucleic acid metabolism. For example, some studies have reported that these compounds can act as inhibitors of topoisomerases or kinases, leading to impaired cell proliferation .
Safety and Toxicity Profile
While exploring the biological activity of any new compound, understanding its safety profile is crucial. Preliminary toxicity assessments suggest that benzodiazole derivatives generally exhibit low toxicity in vitro; however, comprehensive in vivo studies are necessary to establish safety margins for clinical applications.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine to improve yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters such as temperature (90–120°C), solvent polarity (e.g., DMSO or ethanol), and catalyst selection (e.g., POCl₃ for cyclocondensation). For example, adjusting the stoichiometric ratio of precursors like 3-phenylpropylamine and chlorinated benzodiazole derivatives can minimize side reactions. Post-synthetic purification via recrystallization (e.g., DMSO/water mixtures) enhances purity .
- Key Data :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 90–110°C | Maximizes cyclization efficiency |
| Solvent | Polar aprotic (e.g., DMSO) | Reduces byproduct formation |
| Catalyst | POCl₃ | Accelerates heterocycle formation |
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Multimodal characterization is essential:
- NMR Spectroscopy : ¹H-NMR (400 MHz, DMSO-d₆) identifies aromatic protons (δ 7.04–7.42 ppm) and aliphatic chains (δ 2.15–3.04 ppm). ¹³C-NMR confirms carbonyl and aromatic carbons .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 329.85 for C₁₇H₁₆ClN₃S analogs) .
- IR Spectroscopy : Detects functional groups (e.g., C=N stretches at ~1595 cm⁻¹) .
Q. How does the substitution pattern on the benzodiazole core influence the compound’s reactivity and biological activity?
- Methodological Answer : The 5-chloro substituent enhances electrophilicity, facilitating nucleophilic aromatic substitution. The 3-phenylpropyl chain increases lipophilicity, improving membrane permeability in cellular assays. Comparative studies with analogs (e.g., 5-fluoro or 5-bromo derivatives) reveal chlorine’s superior role in stabilizing π-π interactions with biological targets .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:
Standardize assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO ≤0.1%).
Comparative SAR analysis : Evaluate structural analogs (e.g., 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine) to isolate substituent-specific effects .
Dose-response validation : Perform IC₅₀/EC₅₀ titrations to confirm activity thresholds .
Q. How can in silico modeling predict the binding affinity of this compound to potential therapeutic targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with targets like kinase domains or GPCRs. Key steps:
Ligand preparation : Optimize protonation states at physiological pH.
Target selection : Use crystal structures from the PDB (e.g., 4HX6 for benzodiazepine receptors).
Validation : Compare predicted binding energies with experimental IC₅₀ values .
Q. What synthetic routes are available for introducing isotopically labeled (e.g., ¹³C, ¹⁵N) versions of this compound for metabolic studies?
- Methodological Answer : Isotope labeling involves:
- ¹³C incorporation : Use ¹³C-enriched precursors (e.g., ¹³C-phenylpropylamine) during cyclocondensation.
- ¹⁵N labeling : Substitute natural-abundance ammonia with ¹⁵NH₃ in the final amine functionalization step .
- Challenges : Ensure isotopic purity (>98%) via HPLC-MS to avoid interference in tracer studies.
Q. How do impurities (e.g., regioisomers or unreacted precursors) impact pharmacological evaluations, and how can they be mitigated?
- Methodological Answer : Impurities ≥0.5% can skew bioactivity data. Mitigation strategies include:
- Chromatographic purification : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradients).
- Quality control : Implement LC-MS for batch-to-batch consistency .
- Critical Data :
| Impurity Type | Retention Time (min) | Acceptable Threshold |
|---|---|---|
| Unreacted precursor | 4.2 | ≤0.2% |
| Regioisomer | 5.8 | ≤0.1% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
